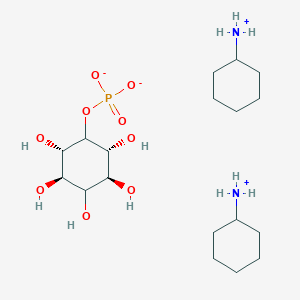

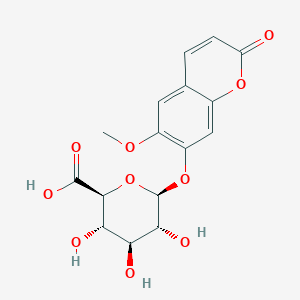

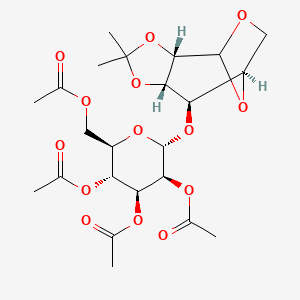

(2S,4R)-2-(Tert-butyl)-3-formyl-4-oxazolidinecarboxylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related oxazolidine derivatives involves various strategies, including aziridination rearrangement processes and the construction of pseudopeptide foldamers. Flock et al. (2006) and Tomasini et al. (2003) describe methods for obtaining enantiomerically pure forms of oxazolidine derivatives, which are crucial for further chemical transformations and applications (Flock, Bruhn, Fink, & Frauenrath, 2006) (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).

Molecular Structure Analysis

The crystal structure and molecular conformation of oxazolidine derivatives have been extensively studied, revealing the envelope conformation of the oxazolidine moiety and the implications for molecular interactions and reactivity. The absolute configuration and structural details provide insight into the stereoselective synthesis and applications of these compounds (Flock et al., 2006).

Chemical Reactions and Properties

Oxazolidine derivatives participate in various chemical reactions, including cyclization, rearrangement, and conjugate addition, demonstrating their versatility as synthetic intermediates. The research by Gaul & Seebach (2002) highlights the potential of these compounds in enantioselective synthesis, showcasing their importance in producing enantiomerically pure products (Gaul & Seebach, 2002).

Applications De Recherche Scientifique

Chemical Modification and Application of Biopolymers : The study by Petzold-Welcke et al. (2014) explores the chemical modification of xylan, a biopolymer, to produce ethers and esters with specific properties. This research highlights the potential of chemically modified biopolymers in creating new materials with varied applications, such as drug delivery systems and antimicrobial agents, which might be relevant to the context of oxazolidinecarboxylic acid derivatives (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Synthetic Phenolic Antioxidants and Environmental Concerns : Liu and Mabury's review (2020) on synthetic phenolic antioxidants (SPAs) discusses their widespread use, environmental occurrence, and associated health risks. While not directly related to oxazolidinecarboxylic acid derivatives, this paper provides context on the environmental impact and toxicity concerns of chemical compounds used in industrial applications, offering a broader understanding of chemical safety and environmental health perspectives (Liu & Mabury, 2020).

Microbial Degradation of Environmental Contaminants : Thornton et al. (2020) review the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, presenting insights into the microbial degradation pathways of ether oxygenates. This research may offer analogous processes or microbial interactions relevant to the degradation or transformation of oxazolidinecarboxylic acid derivatives in environmental settings (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Propriétés

IUPAC Name |

methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOGQSHIYFHDEM-APPZFPTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(CO1)C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1N([C@H](CO1)C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-2-(Tert-butyl)-3-formyl-4-oxazolidinecarboxylic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

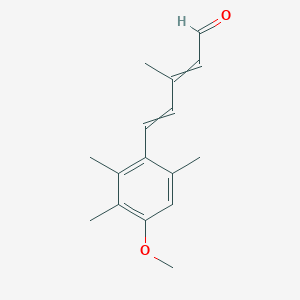

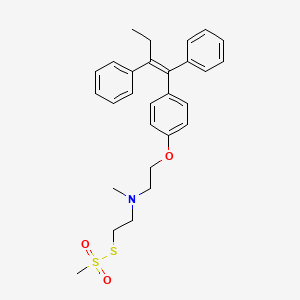

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)